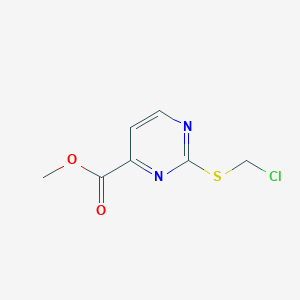

Methyl 2-((chloromethyl)thio)pyrimidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-((chloromethyl)thio)pyrimidine-4-carboxylate” is an organic ester, which can be used as an intermediate in pharmaceutical synthesis for experimental research and pharmaceutical synthesis .

Synthesis Analysis

This compound has been used in the synthesis of various pharmaceuticals. For instance, it has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-neuroinflammatory properties . It has also been used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .Molecular Structure Analysis

The molecular formula of “Methyl 2-((chloromethyl)thio)pyrimidine-4-carboxylate” is C7H7ClN2O2S . The most popular approaches for the synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Chemical Reactions Analysis

The synthesis of such heterocyclic systems is often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents . In some cases, the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Physical And Chemical Properties Analysis

The molecular weight of “Methyl 2-((chloromethyl)thio)pyrimidine-4-carboxylate” is 218.66 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Methyl 2-((chloromethyl)thio)pyrimidine-4-carboxylate serves as a precursor in the synthesis of complex heterocyclic compounds. Kappe and Roschger (1989) explored various reactions of Biginelli-compounds, derivatives of tetrahydropyrimidine, demonstrating the compound's utility in synthesizing pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation reactions (Kappe & Roschger, 1989).

Pharmacological Applications

- Some derivatives of Methyl 2-((chloromethyl)thio)pyrimidine-4-carboxylate have been investigated for their antitumor activities. For instance, Grivsky et al. (1980) synthesized 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, demonstrating its potency as a lipid-soluble inhibitor of mammalian dihydrofolate reductase and its significant activity against certain carcinomas (Grivsky et al., 1980).

Material Science and Optoelectronics

- In material science, Hussain et al. (2020) examined the structural parameters and nonlinear optical (NLO) properties of thiopyrimidine derivatives, highlighting their promising applications in nonlinear optics and medicine. Their study provides insights into the electronic structure and NLO characteristics of these compounds, suggesting potential for optoelectronic applications (Hussain et al., 2020).

Supramolecular Chemistry

- In the realm of supramolecular chemistry, Ebenezer, Muthiah, and Butcher (2011) explored the design of isostructural co-crystals with aminopyrimidines, investigating the chloro/methyl interchange's impact on co-crystal formation. Their work underscores the importance of subtle molecular modifications in dictating the structural outcomes of co-crystallization processes (Ebenezer, Muthiah & Butcher, 2011).

Safety And Hazards

While specific safety and hazard information for “Methyl 2-((chloromethyl)thio)pyrimidine-4-carboxylate” is not available, general safety measures for handling such compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Propiedades

IUPAC Name |

methyl 2-(chloromethylsulfanyl)pyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2S/c1-12-6(11)5-2-3-9-7(10-5)13-4-8/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBCXSHDIBVTFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1)SCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((chloromethyl)thio)pyrimidine-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide](/img/structure/B2892377.png)

![N-Ethyl-N-[2-[2-methyl-3-(thiomorpholine-4-carbonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2892378.png)

![(E)-4-(Dimethylamino)-N-[3-(triazol-1-ylmethyl)cyclobutyl]but-2-enamide](/img/structure/B2892382.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide](/img/structure/B2892389.png)

![(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride](/img/structure/B2892390.png)

![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2892391.png)

![N-cyclopropyl-1-[6-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2892392.png)